6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of microwave irradiation and solvent-free conditions has been shown to enhance the efficiency of the Biginelli reaction .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one: Similar in structure but lacks the sulfanyl group.
6-methyl-2-thiouracil: Contains a thiouracil moiety instead of the dihydropyrimidinone structure.
Uniqueness
6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create a variety of derivatives with potentially enhanced activities .
Properties
IUPAC Name |
4-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYLPORZQVSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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